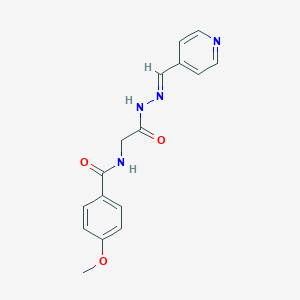

4-Methoxy-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide

Description

Le 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide est un composé organique complexe de formule moléculaire C16H16N4O3 et de masse moléculaire 312,331 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe méthoxy, un groupe pyridinylméthylène et un groupe hydrazinoéthyl liés à un noyau benzamide. Il est souvent utilisé dans la recherche en découverte précoce en raison de ses propriétés chimiques rares et uniques .

Propriétés

Numéro CAS |

769146-84-1 |

|---|---|

Formule moléculaire |

C16H16N4O3 |

Poids moléculaire |

312.32 g/mol |

Nom IUPAC |

4-methoxy-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide |

InChI |

InChI=1S/C16H16N4O3/c1-23-14-4-2-13(3-5-14)16(22)18-11-15(21)20-19-10-12-6-8-17-9-7-12/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-10+ |

Clé InChI |

LRYBUOMNCFIVHM-VXLYETTFSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=NC=C2 |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide implique plusieurs étapes. La voie synthétique générale comprend les étapes suivantes :

Formation de l’intermédiaire hydrazone : Cette étape implique la réaction de la 4-pyridinecarboxaldéhyde avec l’hydrate d’hydrazine pour former l’intermédiaire hydrazone.

Réaction de condensation : L’intermédiaire hydrazone est ensuite mis à réagir avec le chlorure de 4-méthoxybenzoyle en présence d’une base telle que la triéthylamine pour former le produit final.

Analyse Des Réactions Chimiques

Le 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs et de conditions appropriés.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

Le 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.

Mécanisme D'action

Le mécanisme d’action du 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la prolifération cellulaire ou l’induction de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Le 4-Méthoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide peut être comparé à d’autres composés similaires, tels que :

4-Méthyl-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide : Ce composé possède un groupe méthyle au lieu d’un groupe méthoxy, ce qui peut affecter ses propriétés chimiques et biologiques.

4-Ethoxy-N-(2-oxo-2-(2-(4-pyridinylméthylène)hydrazino)éthyl)benzamide :

4-Méthoxy-N-(2-oxo-2-(2-(2-thiénylméthylène)hydrazino)éthyl)benzamide : Ce composé contient un groupe thiénylméthylène, qui peut conférer des caractéristiques chimiques et biologiques différentes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.